Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride
Description
Introduction to Perfluoro-2,5,8-Trimethyl-3,6,9-Trioxadodecanoyl Fluoride
Historical Context of Perfluoropolyether (PFPE) Derivatives
Perfluoropolyethers emerged in the 1960s as a response to the United States Air Force’s need for lubricants capable of withstanding extreme oxidative environments in aerospace systems. Early PFPEs, such as Krytox™, were developed through the anionic polymerization of HFPO, yielding branched structures with unparalleled thermal and chemical stability. By the 1980s, PFPE derivatives diversified into linear (e.g., Z-type) and pendent (e.g., K-type) configurations, each tailored for specific industrial demands. The compound this compound represents a pinnacle of this evolution, synthesized via controlled oligomerization of HFPO to produce a tetrameric acyl fluoride.
Structural Classification Within Fluorinated Ether Compounds
This compound belongs to the K-type PFPE family, distinguished by its branched molecular architecture:
$$
\text{CF}3\text{CF}2\text{CF}2\text{O}[\text{CF}(\text{CF}3)\text{CF}2\text{O}]n\text{CF}(\text{CF}_3)\text{COF}
$$
This structure arises from the sequential addition of HFPO monomers under cesium fluoride catalysis, resulting in a shielded ether-oxygen backbone that resists radical degradation. Key structural features include:
- Branched topology : Enhances steric protection of ether linkages, increasing thermal stability up to 257°C.
- Terminal acyl fluoride group : Enables further functionalization into esters or amides for specialized applications.
- High fluorine content : The $$ \text{C}{12}\text{F}{24}\text{O}_4 $$ formula confers hydrophobicity and dielectric properties (resistivity: $$ 10^{14} \, \Omega \cdot \text{cm} $$).
In contrast, linear PFPEs like Z-type exhibit lower viscosity indices (-90°C pour point) but reduced oxidative stability, limiting their use in high-temperature environments.
Significance in Advanced Material Science
The compound’s unique properties have cemented its role in cutting-edge technologies:
Semiconductor Manufacturing
PFPE-based fluids are indispensable in lithography and etching processes, where their low volatility (vapor pressure: $$ 6 \times 10^{-8} \, \text{Torr} $$) prevents contamination in vacuum chambers. This compound serves as a precursor for anti-reflective coatings, leveraging its high transparency in UV spectra.
Aerospace Lubrication
In satellite mechanisms, PFPE greases derived from this compound maintain functionality across temperature extremes (-58°C to 257°C) and resist atomic oxygen degradation in low-Earth orbit.
Medical Devices
The compound’s biocompatibility and resistance to sterilization protocols (e.g., autoclaving, gamma irradiation) make it suitable for implantable sensor coatings.
| Application | Performance Metric | Value |
|---|---|---|
| Semiconductor | Dielectric strength | 15.7 MV/m |
| Aerospace | Viscosity index | 340 |
| Medical | Thermal stability | -58°C to 257°C |
The global PFPE market, valued at \$891.1 million in 2025, is projected to grow at 4.1% CAGR through 2035, driven by demand for high-performance fluoropolymers. Innovations such as environmentally friendly PFPE formulations and additive manufacturing compatibilizers further expand this compound’s industrial relevance.
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F24O4/c13-1(37)2(14,6(19,20)21)38-11(33,34)4(17,8(25,26)27)40-12(35,36)5(18,9(28,29)30)39-10(31,32)3(15,16)7(22,23)24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYQDKPSLAINNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880242 | |
| Record name | Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27639-98-1 | |
| Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27639-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy)propoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027639981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40880242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27639-98-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Chemical Synthesis
Fluorosulfonate Reaction : The compound can be synthesized by reacting fluorosulfonates with specific organic substrates. This reaction typically involves further fluorination and oxidation steps to achieve the desired perfluorinated structure.
Sodium Perfluoroalkylation : Another method involves the preparation of sodium 1H,1H-perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-olate from 1H,1H-perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol and sodium hydride. This intermediate can then be reacted with various halogenated compounds to yield the final product.
Chromatographic Purification
After synthesis, purification is often necessary to isolate the target compound from by-products:
- Silica Gel Chromatography : The crude product is typically subjected to silica gel chromatography. The elution is performed using a solvent mixture of methylene chloride and hexane to separate the desired product from impurities. For example, a 1:5 methylene chloride to hexane mixture may be used initially followed by a more concentrated 1:2 mixture for further purification.
UV Curing Techniques
In some applications, perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride is utilized in UV curing processes where it acts as a photoinitiator or component of photopolymerizable systems. This involves mixing with other monomers and exposing them to UV light to form solid materials.
The following table summarizes key research findings related to the preparation methods of this compound:
The preparation of this compound involves sophisticated chemical synthesis techniques that require careful handling and purification processes to ensure high purity and quality of the final product. Ongoing research continues to explore more efficient methods for synthesis and application in various industrial sectors.
Chemical Reactions Analysis
Types of Reactions: Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride primarily undergoes substitution reactions due to the presence of the fluorine atoms. These reactions are typically carried out under controlled conditions to prevent unwanted side reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong bases and nucleophiles. The reactions are often conducted at elevated temperatures to facilitate the substitution process .
Major Products: The major products formed from the reactions of this compound are typically fluorinated imide salt compounds, which are useful in various industrial applications .
Scientific Research Applications
Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride has a wide range of applications in scientific research. It is used in the preparation of fluorinated surfactants, which are essential in various industrial processes. Additionally, this compound is utilized in the development of high-performance lubricants, sealants, and insulating materials .
In the field of biology and medicine, this compound is studied for its potential use in drug delivery systems due to its chemical stability and low toxicity .
Mechanism of Action
The mechanism of action of perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride involves its interaction with various molecular targets through substitution reactions. The fluorine atoms in the compound play a crucial role in these interactions, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to the perfluoroalkyl ether carboxylic acid (PFECA) family, which includes alternatives to legacy PFAS like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS). Key structural analogues are compared below:
| Compound Name | CAS Number | Molecular Formula | Functional Group | Chain Length | Key Features |
|---|---|---|---|---|---|
| Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride | 27639-98-1 | C₁₂F₂₄O₄ | Acyl fluoride | 12-carbon | Methyl branches, three ether oxygens |
| Perfluoro-(2,5,8-trimethyl-3,6,9-trioxadodecanoic) acid (HFPO-TeA) | 65294-16-8 | C₁₂F₂₃O₇ | Carboxylic acid | 12-carbon | Hydrolyzed form of the fluoride |
| Hexafluoropropylene oxide dimer acid (HFPO-DA, GenX) | 62037-80-3 | C₆HF₁₁O₃ | Carboxylic acid | 6-carbon | Shorter chain, no methyl branches |
| Perfluoro-3,6-dioxaheptanoic acid | 151772-58-6 | C₇HF₁₃O₄ | Carboxylic acid | 7-carbon | Two ether oxygens, linear structure |
| Perfluoro-2,5,8,11-tetramethyl-3,6,9,12-tetraoxapentadecanoyl fluoride | 34761-47-2 | C₁₅F₃₀O₅ | Acyl fluoride | 15-carbon | Extended chain, four ether oxygens |
Structural Insights :
Physicochemical Properties
- Thermal Stability : In thermal decomposition studies, HFPO-TeA (the acid form) exhibited higher stability than HFPO-DA (GenX), likely due to its branched structure and longer chain .
- Reactivity: The acyl fluoride group in this compound makes it highly reactive in nucleophilic substitutions, unlike its carboxylic acid counterparts .
Environmental and Toxicological Profiles
- Environmental Persistence : HFPO-TeA has been identified in surface waters near industrial zones, with concentrations correlating to fluoropolymer manufacturing activities .
- Toxicity :
- In vitro studies show that HFPO-TeA reduces cellular proliferation at concentrations ≥17 mg/kg/day, with significant hepatic accumulation observed in rodent models .
- Legacy PFAS like PFOA and PFOS exhibit higher bioaccumulation factors (BAFs), but HFPO-TeA’s branched structure may limit biomagnification .
Metabolic Pathways
Biological Activity
Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride is a complex fluorinated compound with significant potential in various biological applications. Its unique structure and properties make it a subject of interest in fields such as medicinal chemistry and materials science.
- IUPAC Name : 2,3,3,3-tetrafluoro-2-{1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy}propanoyl fluoride
- Molecular Formula : C12F24O4
- Molecular Weight : 664.09 g/mol
- CAS Number : 27639-98-1
- Appearance : Clear colorless liquid
- Density : 1.8 g/cm³
- Boiling Point : 158°C to 161°C
- Refractive Index : <1.3000 @ 20°C
Biological Activity
The biological activity of this compound is primarily influenced by its fluorinated structure which enhances its stability and hydrophobicity. The compound has been studied for its potential applications in drug delivery systems and as a resolving agent in chiral separations.
Case Studies
- Chiral Resolution :
- Biocompatibility Studies :
Table 1: Summary of Biological Activities
Potential Applications
The unique properties of this compound suggest several promising applications:
- Drug Delivery Systems : Its stability and biocompatibility make it suitable for encapsulating drugs and enhancing their delivery.
- Chiral Separations : As demonstrated in case studies, it can effectively resolve enantiomers in pharmaceutical applications.
- Material Science : The compound's hydrophobic characteristics could be beneficial in creating non-stick surfaces or coatings.
Q & A
Q. What advanced techniques detect HFPO-TeA transformation products in environmental samples?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
